N-ethyl-2-(4-methoxy-phenyl)-acetamide
Description
N-Ethyl-2-(4-methoxyphenyl)-acetamide is a substituted acetamide derivative featuring an ethyl group attached to the nitrogen atom and a 4-methoxyphenyl moiety at the α-carbon of the acetamide backbone.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-ethyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12-11(13)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
RGOVASKPJTVWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-ethyl-2-(4-methoxyphenyl)-acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Key structural variations include substituents on the phenyl ring, heterocyclic appendages, and modifications to the alkyl/aryl groups on the nitrogen. Below is a detailed analysis:
Substituent Effects on the Phenyl Ring
- N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a): This analog replaces the ethyl group with a naphthyl substituent. It exhibited an IC₅₀ of 69 µM in protein tyrosine phosphatase inhibition assays, outperforming derivatives with nitro (3b, IC₅₀ = 87 µM) or phenoxy (3c, IC₅₀ = 74 µM) groups. The bulky naphthyl group likely enhances hydrophobic interactions with enzyme pockets .
- N-(2-Methoxy-4-nitrophenyl)acetamide: The nitro group (electron-withdrawing) at the 4-position contrasts with the methoxy group (electron-donating) in the parent compound.
Heterocyclic Modifications
- 2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide (7d): Incorporation of a thiadiazol-pyridinyl heterocycle resulted in potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells). The rigid heterocyclic framework may improve DNA intercalation or enzyme inhibition compared to the non-heterocyclic parent compound .
- N-Ethyl-2-[2-(4-Nitrophenyl)-1H-Benzimidazol-1-yl]acetamide (3c) :
The benzimidazole moiety conferred significant anthelmintic activity, paralyzing worms more effectively than albendazole. This highlights the role of aromatic heterocycles in enhancing bioactivity .
Alkyl/Aryl Group Variations
- N-Ethyl-2-(4-Methoxyphenyl)-N-(5-Phenyl-Thiadiazol-2-yl)Acetamide :
The thiadiazol ring and phenyl substitution on nitrogen create a bifunctional structure, enabling dual interactions with biological targets. This derivative exemplifies how nitrogen modifications can diversify pharmacological profiles .
Research Trends and Mechanistic Insights
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, improving interactions with electron-deficient enzyme active sites. Nitro groups may reduce solubility but increase reactivity .
- Alkyl/Aryl Flexibility : Ethyl groups balance lipophilicity and steric hindrance, whereas bulkier substituents (e.g., naphthyl) may improve binding but reduce bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
